2-Chloropyrimidine-4-carbonitrile
Overview
Description
2-Chloropyrimidine-4-carbonitrile is a chemical compound with the molecular formula C5H2ClN3 . It has a molecular weight of 139.54 . It is stored under inert gas (nitrogen or Argon) at 2-8°C . The compound is in the form of a light yellow solid .
Synthesis Analysis
The synthesis of 2-chloropyrimidine derivatives has been reported by the reaction of 2,4,6 trichloropyrimidine either with aromatic amines or amides . The synthesized 2-chloropyrimidines were subsequently investigated for their COX-2 inhibitory activities .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist .Chemical Reactions Analysis
The reaction of 2-chloropyrimidine with organolithium reagents has been reported . Nucleophilic addition to pyrimidine itself goes by regioselective addition to the N1-C6 azomethine bond .Physical and Chemical Properties Analysis
This compound has a melting point of 53-55°C, a boiling point of 331.3±15.0 °C (Predicted), and a density of 1.43 . It is stored under inert gas (nitrogen or Argon) at 2-8°C . The compound is in the form of a light yellow solid .Scientific Research Applications
1. Vibrational Spectroscopy and Molecular Structure Analysis 2-Chloropyrimidine-4-carbonitrile and its derivatives have been extensively studied using vibrational spectroscopy techniques like Raman and infrared (IR) spectra. These studies provide insights into the molecular structure and stability of various conformers, especially focusing on the amino and imino forms of these compounds. Such analyses are crucial for understanding the molecular behavior and potential applications of these compounds in various fields (Abuelela et al., 2016).
2. Synthesis and Derivative Formation Research has also been conducted on the synthesis of various chloropyrimidine derivatives, which are critical intermediates for further chemical reactions. These synthetic pathways are fundamental for the development of new compounds with potential applications in different scientific domains, including pharmaceuticals and materials science (Kalogirou & Koutentis, 2020).
3. Spectroscopic Studies for Compound Identification Spectroscopic methods are employed to study chloropyrimidine derivatives, providing valuable information about their electronic charge distribution, dipole moments, and molecular electrostatic potential surfaces. These studies are fundamental in identifying and characterizing new compounds, which can lead to various applications in chemistry and related fields (Gupta et al., 2006).
4. Development of Antimicrobial Agents Some chloropyrimidine derivatives have been investigated for their antibacterial properties. The synthesis of these compounds and the evaluation of their antibacterial activity are crucial steps in the development of new antimicrobial agents, which is a significant area of research in medicinal chemistry (Shehta & Abdel Hamid, 2019).
5. Chemotherapeutic Potential and Molecular Docking Studies Research has also focused on the potential use of chloropyrimidine derivatives as chemotherapeutic agents. Molecular docking studies are conducted to predict the inhibitory activity against specific targets, providing a basis for developing new drugs in cancer therapy (Alzoman et al., 2015).
Mechanism of Action
Target of Action
Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
Mode of Action
The mode of action of 2-Chloropyrimidine-4-carbonitrile involves a nucleophilic attack on pyrimidines using organolithium reagents. This reaction is highly regioselective, favoring the formation of C-4 substituted products . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
Biochemical Pathways
The introduction of a new hydrophobic side chain using organolithium reagents is reported . An increase in the hydrophobic character of the substituents in the 4-position of the pyrimidine ring is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites .
Pharmacokinetics
The compound’s molecular weight is 139542 , which could influence its bioavailability.
Result of Action
The interaction of the ligand with an anionic side chain of the (5-ht) receptor site neutralizes the positive charge on the ligand bound to the receptor .
Action Environment
The compound is harmful by inhalation, in contact with skin, and if swallowed . It should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .
Safety and Hazards
2-Chloropyrimidine-4-carbonitrile may cause respiratory irritation, skin irritation, and serious eye irritation . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, wear protective gloves, protective clothing, eye protection, and face protection, and wash all exposed external body areas thoroughly after handling .
Future Directions
While specific future directions for 2-Chloropyrimidine-4-carbonitrile are not mentioned in the search results, there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
2-chloropyrimidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-5-8-2-1-4(3-7)9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVQPZSXXYOZMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289249 | |
Record name | 2-chloropyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75833-38-4 | |
Record name | 75833-38-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59978 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloropyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-pyrimidine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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